

# An In-depth Technical Guide to Methyl Melissate

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## Compound of Interest

Compound Name: *Methyl melissate*

Cat. No.: *B164358*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl melissate**, also known as methyl triacontanoate. It covers its chemical identity, physicochemical properties, and generalized experimental methodologies relevant to its synthesis and analysis. This document is intended to serve as a foundational resource for professionals in research and development.

## Chemical Identification

- Chemical Name: **Methyl melissate**
- CAS Number: 629-83-4[1][2][3][4][5]

Synonyms: **Methyl melissate** is known by several other names in scientific literature and chemical databases. These include:

- Methyl triacontanoate[3][5][6][7]
- Melissic acid methyl ester[2][7][8]
- Triacontanoic acid methyl ester[2][3][9]
- Methyl n-triacontanoate[2][4]
- n-Triacontanoic acid methyl ester[2][6]
- C30:0 methyl ester[1][3]

- Methyl melissicate[2][4][8]
- NSC 20743[2][3]

## Physicochemical Properties

The quantitative properties of **methyl melissate** are summarized in the table below. This compound is a saturated fatty acid methyl ester with a long aliphatic chain, which dictates its physical characteristics.<sup>[1]</sup> It is a white to off-white, waxy crystalline solid at room temperature.

<sup>[1]</sup>

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C <sub>31</sub> H <sub>62</sub> O <sub>2</sub>  | [1][2][5] |
| Molecular Weight  | 466.82 g/mol  | [1][7]    |
| Appearance        | White to off-white, waxy crystalline solid or powder  | [1][7]    |
| Melting Point     | 70-73 °C (162-162.5 °F)   | [6][10]   |
| Boiling Point     | 475.8°C at 760 mmHg   | [6]       |
| Solubility        | Insoluble in water (3.1E-7 g/L at 25°C). Highly soluble in non-polar organic solvents like hexane and chloroform. | [1][2]    |
| Density           | 0.858 g/cm³   | [6]       |
| InChI Key         | BIRUBGLRQLAEFF-UHFFFAOYSA-N   | [1][2][3] |
| Canonical SMILES  | CCCCCCCCCCCCCCCCCCCC<br>CCCCCCCCCCC(=O)OC   | [2][3][4] |

## Natural Occurrence and Biological Significance

**Methyl melissate** is a naturally occurring long-chain fatty acid methyl ester. It is found in various plant oils and waxes, such as beeswax and palm oil.[1] Its presence in plant cuticular

wax serves as a protective barrier against environmental stressors.[1] In environmental science, it acts as a biomarker. For instance, its identification in sediment cores from rivers and lakes provides insights into the sources of organic matter and past biological activity.[1][3] While it is used as a biochemical reagent for research, its direct biological activity or role in signaling pathways is not extensively documented in the provided search results.[9][11]

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis or extraction of **methyl melissate** were not available in the initial search results. However, based on general organic chemistry principles for the synthesis of fatty acid methyl esters (FAMES), a generalized protocol can be described.

### Generalized Synthesis: Fischer Esterification of Melissic Acid

Fischer esterification is a common method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Reaction Scheme:  $\text{C}_{29}\text{H}_{59}\text{COOH}$  (Melissic Acid) +  $\text{CH}_3\text{OH}$  (Methanol)  $\rightleftharpoons$   $\text{C}_{29}\text{H}_{59}\text{COOCH}_3$  (**Methyl Melissate**) +  $\text{H}_2\text{O}$

### Methodology:

- **Reactant Preparation:** In a round-bottom flask, dissolve melissic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents). The large excess of methanol serves as both solvent and reactant, driving the equilibrium towards the product.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 equivalents), to the mixture.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually several hours).
- **Workup and Neutralization:** After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) multiple times. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and filter. The solvent is then removed under reduced pressure using a rotary evaporator.
- Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., 2-propanol or ethanol) to yield pure **methyl melissate**.[\[12\]](#)

## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for the synthesis and analysis of **methyl melissate**.

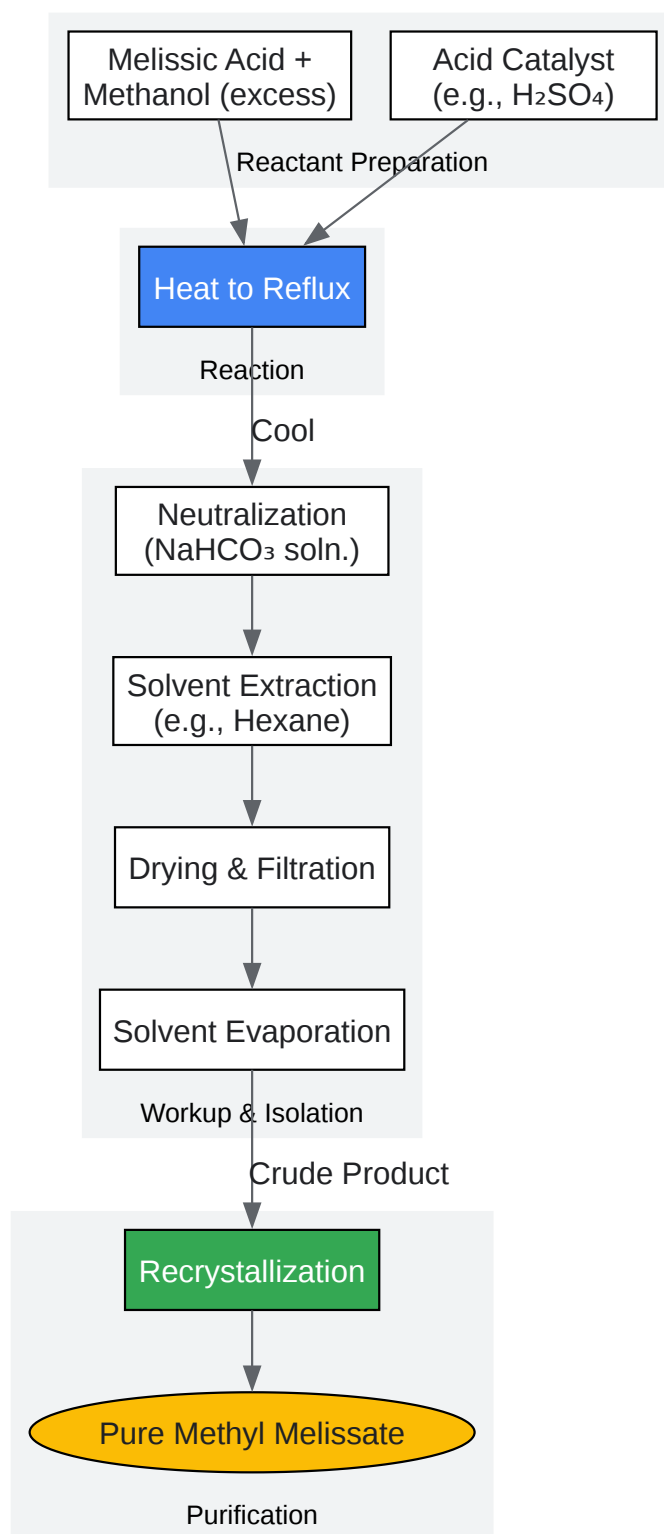


Figure 1: Generalized Synthesis Workflow for Methyl Melissate

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Figure 1: Generalized Synthesis Workflow for **Methyl Melissate**

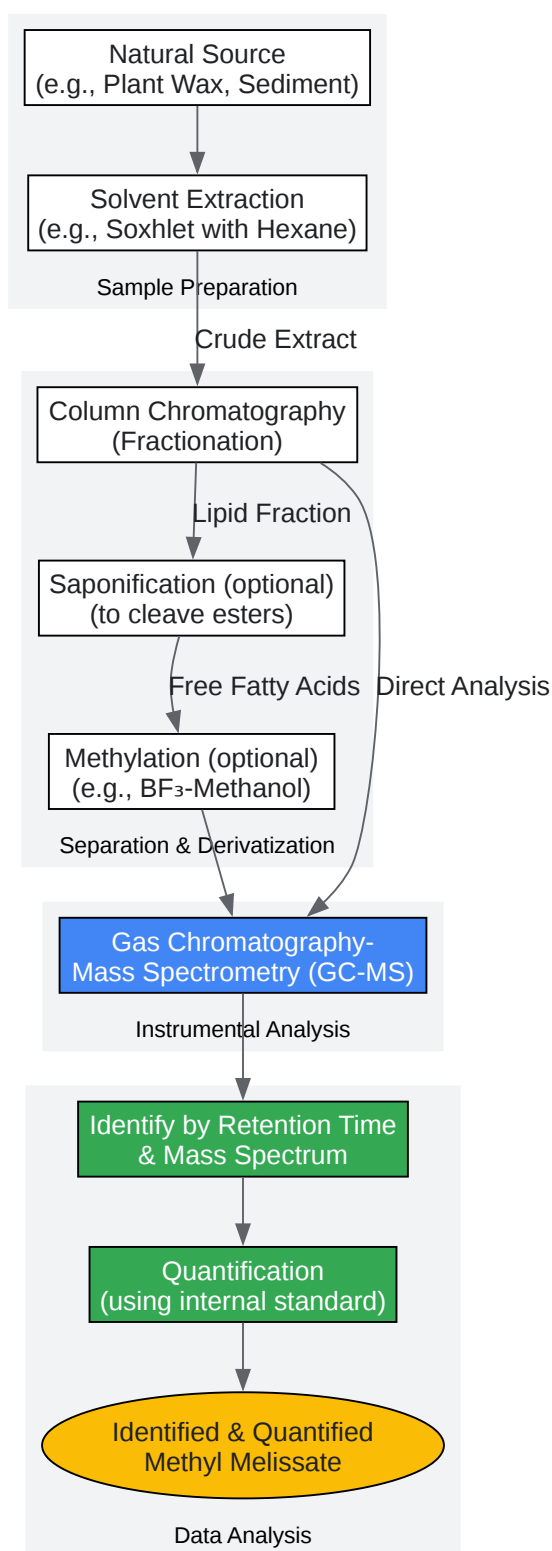


Figure 2: Analytical Workflow for Methyl Melissate from Natural Sources

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Figure 2: Analytical Workflow for **Methyl Melissate** from Natural Sources

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